Methyl 5-bromo-2-chloro-3-methoxybenzoate
Overview
Description
“Methyl 5-bromo-2-chloro-3-methoxybenzoate” is a chemical compound with the CAS Number: 697762-67-7 . It has a molecular weight of 279.52 and its IUPAC name is methyl 5-bromo-2-chloro-3-methoxybenzoate .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-chloro-3-methoxybenzoate” can be represented by the formula C9H8BrClO3 . The InChI key for this compound is IEMDCTKBMXAVHF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-chloro-3-methoxybenzoate” is a solid at room temperature . It has a density of 1.6±0.1 g/cm³ . The boiling point is 327.2±37.0 °C at 760 mmHg . The compound has a molar refractivity of 57.3±0.3 cm³ .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Intermediates
Methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate, an intermediate structurally similar to Methyl 5-bromo-2-chloro-3-methoxybenzoate, was synthesized with a total yield of about 37% and confirmed structurally by IR and 1HNMR, indicating the compound's feasibility in production (Bao Li-jiao, 2013).
Pharmacological Agents Synthesis
A derivative of Methyl 5-bromo-2-chloro-3-methoxybenzoate, Methyl 4-Bromo-2-methoxybenzoate, was synthesized with an overall yield of about 47% and a purity of 99.8% (by GC), indicating its potential utility in pharmacological applications (Chen Bing-he, 2008).
Organic Synthesis Research
Research involving the synthesis of bromophenol derivatives from the red alga Rhodomela confervoides included compounds structurally related to Methyl 5-bromo-2-chloro-3-methoxybenzoate, which were inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).
Photochemical Properties for Photodynamic Therapy
The new zinc phthalocyanine having a high singlet oxygen quantum yield, substituted with derivatives containing Schiff base groups related to Methyl 5-bromo-2-chloro-3-methoxybenzoate, was found very useful for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).
Advanced Material Synthesis
The synthesis of certain permercurated arenes, including derivatives structurally similar to Methyl 5-bromo-2-chloro-3-methoxybenzoate, established a versatile route to polybromobenzene, indicating its potential in advanced material synthesis (Deacon & Farquharson, 1976).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Methyl 5-bromo-2-chloro-3-methoxybenzoate are currently unknown
Result of Action
The molecular and cellular effects of Methyl 5-bromo-2-chloro-3-methoxybenzoate’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets .
properties
IUPAC Name |
methyl 5-bromo-2-chloro-3-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMDCTKBMXAVHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-chloro-3-methoxybenzoate |
Synthesis routes and methods
Procedure details
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